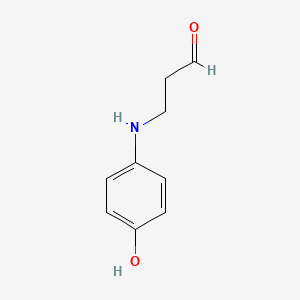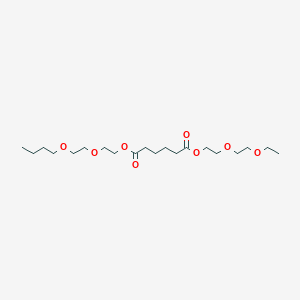
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is a diester formed from hexanedioic acid and two different glycol ethers. This compound is used in various industrial applications due to its solvent properties and compatibility with different materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-Butoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohols and hexanedioic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-Butoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and hexanedioic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols derived from the ester groups.
Wissenschaftliche Forschungsanwendungen
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Butoxyethoxy)ethyl acetate
- 2-(2-Ethoxyethoxy)ethyl acetate
- Diethylene glycol monobutyl ether acetate
Uniqueness
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is unique due to its dual ester structure, which imparts distinct solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
828918-60-1 |
|---|---|
Molekularformel |
C20H38O8 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
6-O-[2-(2-butoxyethoxy)ethyl] 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-10-24-13-14-26-16-18-28-20(22)9-7-6-8-19(21)27-17-15-25-12-11-23-4-2/h3-18H2,1-2H3 |
InChI-Schlüssel |
WSDNLMVRKDMOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


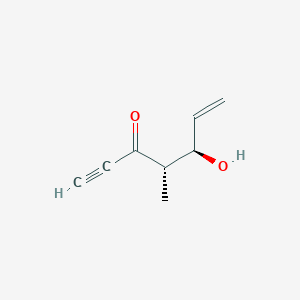
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
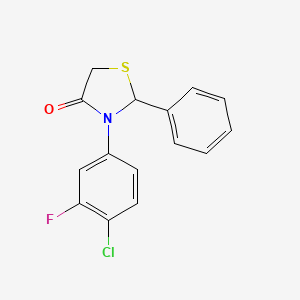

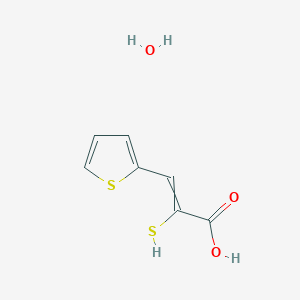
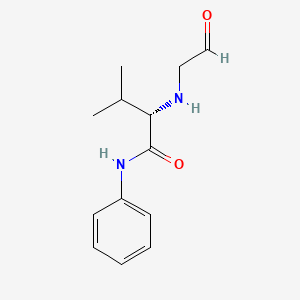
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
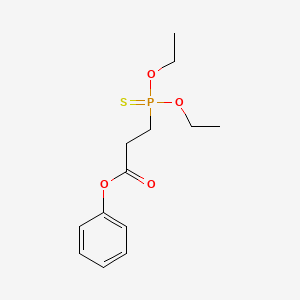
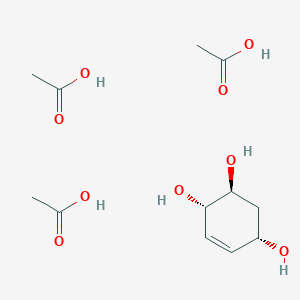
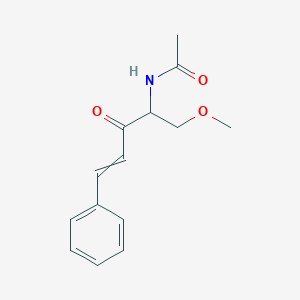
![1H-Indole-3-decanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12525678.png)
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
